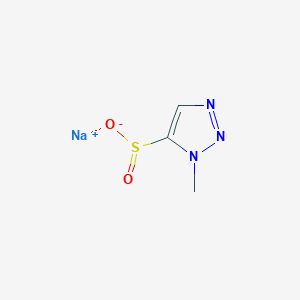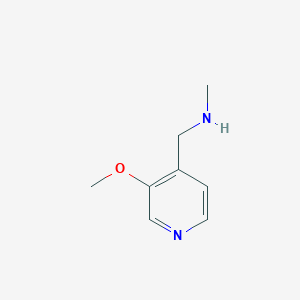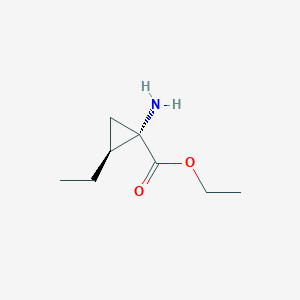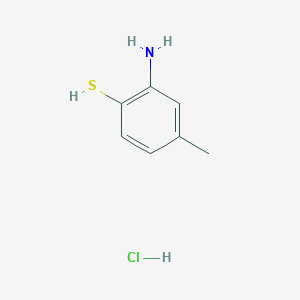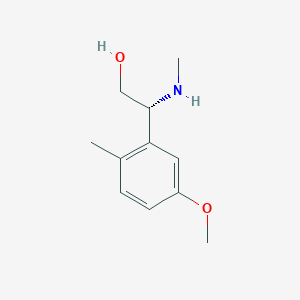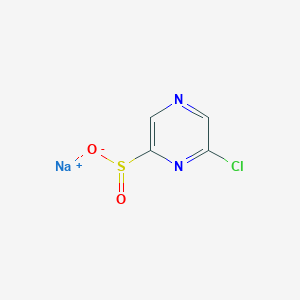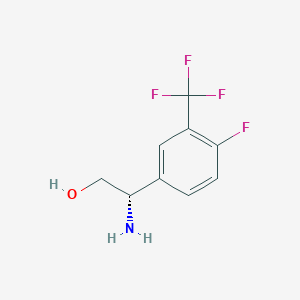
2',3'-Dichloro-6'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dichloro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-6’-nitroacetophenone typically involves the nitration of 2’,3’-dichloroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-6’-nitroacetophenone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of by-products. The process may also incorporate steps for the purification and isolation of the final product, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dichloro-6’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2’,3’-Dichloro-6’-aminoacetophenone.
Substitution: 2’,3’-Dichloro-6’-alkoxyacetophenone, 2’,3’-Dichloro-6’-aminoacetophenone.
Oxidation: 2’,3’-Dichloro-6’-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dichloro-6’-nitroacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2’,3’-Dichloro-6’-nitroacetophenone depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,6’-Dichloro-3’-nitroacetophenone
- 3’,6’-Dichloro-2’-nitroacetophenone
- 4’-Chloro-2’-nitroacetophenone
Uniqueness
2’,3’-Dichloro-6’-nitroacetophenone is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing nitro and chlorine groups makes it a valuable intermediate for synthesizing more complex molecules with desired properties.
Eigenschaften
Molekularformel |
C8H5Cl2NO3 |
|---|---|
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
1-(2,3-dichloro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI-Schlüssel |
JFDWSDUXVYACES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


